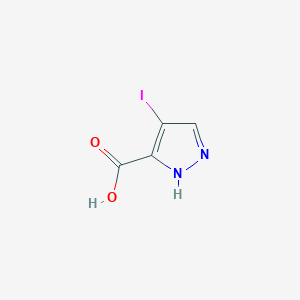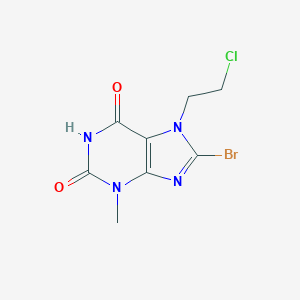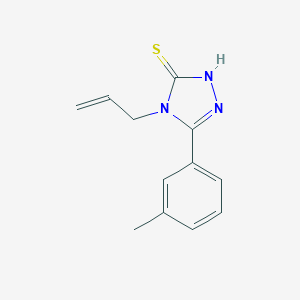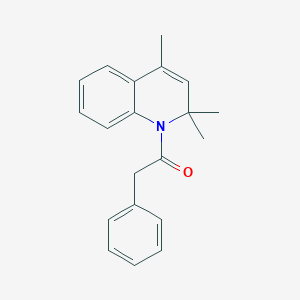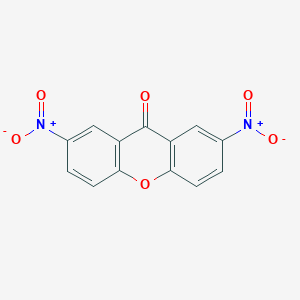
2,7-Dinitro-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitro-9H-xanthen-9-one, also known as DNX, is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity.
Wissenschaftliche Forschungsanwendungen
2,7-Dinitro-9H-xanthen-9-one has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to study various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has also been used in the development of biosensors and imaging agents for medical diagnostics.
Wirkmechanismus
2,7-Dinitro-9H-xanthen-9-one works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light of a specific wavelength. This fluorescence can be used to monitor the activity of enzymes, the binding of ligands to receptors, and other biological processes.
Biochemische Und Physiologische Effekte
2,7-Dinitro-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,7-Dinitro-9H-xanthen-9-one is its high sensitivity and specificity. It can detect very small changes in biological processes, making it a valuable tool for studying complex systems. However, 2,7-Dinitro-9H-xanthen-9-one has some limitations, including its relatively low photostability and short fluorescence lifetime. These limitations can be overcome by using advanced imaging techniques and optimizing experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research using 2,7-Dinitro-9H-xanthen-9-one. One area of interest is the development of new biosensors and imaging agents for medical diagnostics. 2,7-Dinitro-9H-xanthen-9-one could also be used to study the mechanisms of disease and develop new treatments. Additionally, 2,7-Dinitro-9H-xanthen-9-one could be used to study the effects of environmental toxins and pollutants on biological systems. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Conclusion
2,7-Dinitro-9H-xanthen-9-one is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Synthesemethoden
2,7-Dinitro-9H-xanthen-9-one can be synthesized by the reaction of 2-nitrobenzaldehyde with 2-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then oxidized with sodium nitrite to yield 2,7-Dinitro-9H-xanthen-9-one. This method has been optimized to produce high yields of pure 2,7-Dinitro-9H-xanthen-9-one, making it a cost-effective and reliable method for synthesizing the dye.
Eigenschaften
CAS-Nummer |
51792-18-8 |
|---|---|
Produktname |
2,7-Dinitro-9H-xanthen-9-one |
Molekularformel |
C13H6N2O6 |
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
2,7-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H |
InChI-Schlüssel |
XMSWUZGXFRVEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
51792-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



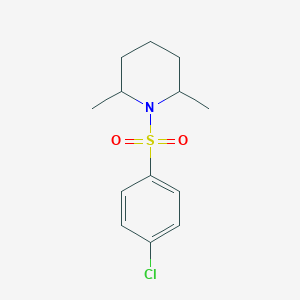
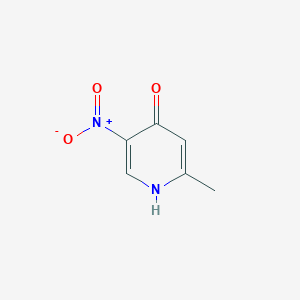

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)


